molecular formula C18H20N2O2S B8040188 N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide

N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide

Cat. No.: B8040188
M. Wt: 328.4 g/mol
InChI Key: MQTFHWNBYWMRFN-UHFFFAOYSA-N
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Description

N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide is an organic compound characterized by the presence of formamido and sulfanyl groups attached to a dimethylphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl intermediate. This can be achieved through a nucleophilic substitution reaction where a suitable sulfanyl group is introduced to the dimethylphenyl ring.

    Formylation: The intermediate is then subjected to formylation to introduce the formamido groups. This step often requires the use of formic acid or formyl chloride under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide exerts its effects involves interactions with specific molecular targets. The formamido groups can form hydrogen bonds with biological molecules, while the sulfanyl group may participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide: shares structural similarities with compounds such as:

Uniqueness

The uniqueness of this compound lies in its dual formamido and sulfanyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-5-15(6-12(2)17(11)19-9-21)23-16-7-13(3)18(20-10-22)14(4)8-16/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTFHWNBYWMRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC=O)C)SC2=CC(=C(C(=C2)C)NC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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